molecular formula C11H10BrNO B567027 4-Bromo-6-methoxy-7-methylquinoline CAS No. 1359703-75-5

4-Bromo-6-methoxy-7-methylquinoline

Cat. No.: B567027
CAS No.: 1359703-75-5
M. Wt: 252.111
InChI Key: NMYYGKUKNAGYHE-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO It is characterized by a quinoline core structure substituted with bromine, methoxy, and methyl groups at positions 4, 6, and 7, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-7-methylquinoline typically involves the bromination of 6-methoxy-7-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxy-7-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include dihydroquinolines and tetrahydroquinolines.

Scientific Research Applications

4-Bromo-6-methoxy-7-methylquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 4-Chloro-6-methoxy-7-methylquinoline
  • 4-Fluoro-6-methoxy-7-methylquinoline
  • 4-Iodo-6-methoxy-7-methylquinoline

Comparison: 4-Bromo-6-methoxy-7-methylquinoline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-bromo-6-methoxy-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-5-10-8(6-11(7)14-2)9(12)3-4-13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYYGKUKNAGYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855962
Record name 4-Bromo-6-methoxy-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359703-75-5
Record name 4-Bromo-6-methoxy-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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